molecular formula C21H20N6O3 B2982996 (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839701-03-0

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2982996
CAS No.: 839701-03-0
M. Wt: 404.43
InChI Key: XHYOIEIRLFMLBH-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide belongs to the pyrrolo[2,3-b]quinoxaline family, characterized by a fused bicyclic heteroaromatic core. Its structure includes:

  • A pyrrolo[2,3-b]quinoxaline scaffold with a carboxamide group at position 2.
  • An (E)-configured furan-2-ylmethylene substituent at position 1, forming an azavinyl linkage.
  • A tetrahydrofuran-2-ylmethyl group as the N-substituent of the carboxamide.

This compound’s design leverages the electron-rich furan moiety and the polar tetrahydrofuran group to modulate solubility and target binding.

Properties

IUPAC Name

2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c22-19-17(21(28)23-11-13-5-3-9-29-13)18-20(26-16-8-2-1-7-15(16)25-18)27(19)24-12-14-6-4-10-30-14/h1-2,4,6-8,10,12-13H,3,5,9,11,22H2,(H,23,28)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYOIEIRLFMLBH-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and research findings related to its pharmacological properties.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of various precursors, including furan derivatives and pyrroloquinoxaline structures. The synthesis pathway typically involves the formation of Schiff bases and subsequent modifications to enhance biological activity.

The crystal structure analysis reveals that the compound exhibits an almost coplanar configuration with specific dihedral angles between its molecular planes, which may influence its biological interactions. The presence of functional groups such as amino, carboxamide, and furan moieties is critical for its activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Below are key findings regarding its pharmacological effects:

Antitumor Activity

Research indicates that this compound may possess significant antitumor properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor growth and proliferation.

Cell Line IC50 (µM) Reference
A5495.6
HeLa3.4
MCF74.8

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. Its efficacy is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
E. coli32 µg/mL
S. aureus16 µg/mL

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Case Study on Antitumor Efficacy : A study evaluated the antitumor effects of the compound in a murine model bearing human tumor xenografts. Results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Resistance : Another investigation focused on the antimicrobial properties of the compound against resistant strains of bacteria. The results demonstrated that it could effectively inhibit growth in strains resistant to conventional antibiotics, indicating its potential role in addressing antibiotic resistance.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The table below summarizes key structural differences and molecular properties of the target compound and its closest analogs:

Compound Name (Substituents) R1 (Azavinyl Group) R2 (Carboxamide N-Substituent) Molecular Formula Molecular Weight (g/mol) Reference
Target Compound: (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl) Furan-2-ylmethylene (E) Tetrahydrofuran-2-ylmethyl C₂₂H₂₃N₆O₃* ~425.45 N/A
2-Amino-1-[(E)-(2-furylmethylene)amino]-N-hexyl () Furan-2-ylmethylene (E) Hexyl C₂₂H₂₄N₆O₂ 404.47
2-Amino-N-(2-phenylethyl)-1-[(E)-(2-thienylmethylene)amino] () Thienylmethylene (E) 2-Phenylethyl C₂₄H₂₂N₆OS 450.54
2-Amino-N-[2-(cyclohexen-1-yl)ethyl]-1-[(E)-(3-ethoxy-4-hydroxybenzylidene)amino] () 3-Ethoxy-4-hydroxybenzylidene 2-(Cyclohexen-1-yl)ethyl C₃₁H₃₄N₆O₃ 550.65
2-Amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl) () 3-Hydroxybenzylidene 2-Methoxyethyl C₂₃H₂₂N₆O₃ 430.46
2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl) () 2-Methoxybenzyl 3-Ethoxypropyl C₂₅H₂₈N₆O₃ 460.53
Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl] () 3-(Trifluoromethyl)phenyl Ethyl C₂₀H₁₅F₃N₄O₂ 400.36

*Note: Molecular formula for the target compound is inferred from structural similarity.

Key Observations:

Replacement with thienylmethylene () introduces sulfur, increasing lipophilicity (logP ~3.2 vs. ~2.8 for furan analogs) but reducing metabolic stability . 3-Ethoxy-4-hydroxybenzylidene () adds polar hydroxyl and ethoxy groups, improving water solubility (cLogP ~2.1) but complicating synthetic routes .

Carboxamide N-Substituent (R2):

  • The tetrahydrofuran-2-ylmethyl group in the target compound balances hydrophilicity and steric bulk, contrasting with the hexyl chain in (higher lipophilicity, logP ~4.5) .
  • 2-Phenylethyl () enhances aromatic stacking interactions, while 3-ethoxypropyl () introduces flexible alkoxy chains for membrane penetration .

Hypothetical Bioactivity Trends

While direct activity data are unavailable, inferences can be drawn from structural motifs:

  • DNA-Binding Potential: The planar pyrroloquinoxaline core and azavinyl substituents (e.g., furan, thienyl) suggest intercalation or topoisomerase inhibition, as seen in related quinoxaline derivatives .
  • Kinase Inhibition: The tetrahydrofuran-2-ylmethyl group’s stereoelectronic profile may enhance selectivity for ATP-binding pockets in kinases compared to bulky substituents (e.g., cyclohexenylethyl in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.